molecular formula C28H28O6 B1202092 Mangostenone A

Mangostenone A

Cat. No. B1202092
M. Wt: 460.5 g/mol
InChI Key: YXCXOSIXGSUDDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mangostenone A is a natural product found in Garcinia mangostana with data available.

Scientific Research Applications

Anti-Inflammatory Applications

  • Inhibition of Inflammatory Responses : Mangostenone F, a compound related to Mangostenone A, has demonstrated significant anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines and suppress NF-κB and MAPK activation in lipopolysaccharide-stimulated macrophages (Cho et al., 2014).

Antioxidant and Anti-Cancer Applications

  • Antioxidant Properties : Mangostenone A, isolated from Garcinia mangostana, exhibits significant antioxidant activities, which are beneficial for various health applications, including potentially cancer chemoprevention (Jung et al., 2006).
  • Cytotoxic Effects on Cancer Cells : Various xanthones from Garcinia mangostana, including compounds related to Mangostenone A, have shown cytotoxic properties against different cancer cell lines, suggesting potential for cancer therapy (Suksamrarn et al., 2006).

Applications in Diabetes Management

  • Potential in Treating Diabetes : Studies have identified Mangostenone A as a potent inhibitor against enzymes involved in diabetes, suggesting its potential role in diabetes management (Owoseeni et al., 2022).

Applications in Skin Health

  • Inhibition of Melanin Formation : Mangostenone F, closely related to Mangostenone A, has been found to inhibit melanin production in certain cell lines, indicating potential applications in skin health and cosmetics (Ryu et al., 2012).

properties

Product Name

Mangostenone A

Molecular Formula

C28H28O6

Molecular Weight

460.5 g/mol

IUPAC Name

10,15-dihydroxy-7,7,19,19-tetramethyl-11-(3-methylbut-2-enyl)-2,8,20-trioxapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),3,5,9,11,14,16(21),17-octaen-13-one

InChI

InChI=1S/C28H28O6/c1-14(2)7-8-16-20-24(31)21-19(13-18-15(22(21)29)9-11-27(3,4)33-18)32-25(20)17-10-12-28(5,6)34-26(17)23(16)30/h7,9-13,29-30H,8H2,1-6H3

InChI Key

YXCXOSIXGSUDDV-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C2C(=C3C=CC(OC3=C1O)(C)C)OC4=CC5=C(C=CC(O5)(C)C)C(=C4C2=O)O)C

synonyms

mangostenone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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